molecular formula C10H14S B12118119 1-(2,5-Dimethylphenyl)ethane-1-thiol

1-(2,5-Dimethylphenyl)ethane-1-thiol

Cat. No.: B12118119
M. Wt: 166.29 g/mol
InChI Key: NVGZODPNMBTWSK-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired thiol compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Corresponding hydrocarbons (R-H).

    Substitution: Various substituted thiol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biochemical pathways, including enzyme catalysis and cellular signaling. The compound’s molecular targets include proteins and enzymes that contain reactive cysteine residues, which can form covalent bonds with the thiol group.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)ethane-1-thiol
  • 1-(3,5-Dimethylphenyl)ethane-1-thiol
  • 1-(2,6-Dimethylphenyl)ethane-1-thiol

Uniqueness

1-(2,5-Dimethylphenyl)ethane-1-thiol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its similar compounds.

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)ethanethiol

InChI

InChI=1S/C10H14S/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3

InChI Key

NVGZODPNMBTWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)S

Origin of Product

United States

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